6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a bromine atom and a nitrile group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves the reaction of 6-bromo-1H-pyrrolo[3,2-c]pyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, which can lead to various biological effects. The compound’s ability to bind to these targets is influenced by its unique structure, which allows for specific interactions at the molecular level .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar bicyclic structure but with different heteroatoms and functional groups.
Uniqueness: 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar heterocyclic compounds .
Properties
Molecular Formula |
C8H4BrN3 |
---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-8-1-7-6(4-12-8)5(2-10)3-11-7/h1,3-4,11H |
InChI Key |
JPILYDWPQRIFIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=CN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.